3-(4-aminophenoxy)-5-phenoxyaniline;hydrochloride
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Overview
Description
3-(4-aminophenoxy)-5-phenoxyaniline;hydrochloride is an aromatic diamine compound with significant applications in various fields, including polymer chemistry and medicinal chemistry. This compound is characterized by the presence of two phenoxy groups and an aniline moiety, making it a versatile building block for synthesizing advanced materials and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-aminophenoxy)-5-phenoxyaniline;hydrochloride typically involves the reaction of 4-aminophenol with 3,5-dichloronitrobenzene under basic conditions to form the intermediate 3-(4-nitrophenoxy)-5-nitroaniline. This intermediate is then reduced using hydrogenation or other reducing agents to yield 3-(4-aminophenoxy)-5-aminophenol. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-aminophenoxy)-5-phenoxyaniline;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro groups in intermediates can be reduced to amino groups.
Substitution: The phenoxy groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Reactions typically occur under basic conditions using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of nitro intermediates to amino compounds.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
3-(4-aminophenoxy)-5-phenoxyaniline;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polyimides and other high-performance polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its antitumor properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials with specific thermal and mechanical properties.
Mechanism of Action
The mechanism of action of 3-(4-aminophenoxy)-5-phenoxyaniline;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes or modulate receptor activity, leading to various biological effects. For example, its derivatives have shown potential in inhibiting cancer cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(4-aminophenoxy)picolinamide: Similar structure with potential antitumor activity.
1,3-bis(4-aminophenoxy)benzene: Used in the synthesis of polyimides with different properties.
Flavones and related compounds: Share similar aromatic structures and biological activities.
Uniqueness
3-(4-aminophenoxy)-5-phenoxyaniline;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual phenoxy groups and aniline moiety make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-(4-aminophenoxy)-5-phenoxyaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2.ClH/c19-13-6-8-16(9-7-13)22-18-11-14(20)10-17(12-18)21-15-4-2-1-3-5-15;/h1-12H,19-20H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIFMUKIKSWWKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=CC(=C2)N)OC3=CC=C(C=C3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49670289 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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